MorCran

Description

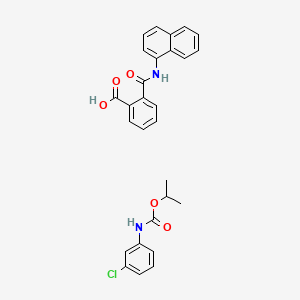

MorCran is a pre-emergent herbicide formulation specifically developed for weed control in cranberry (Vaccinium macrocarpon) cultivation. It contains a synergistic mixture of naptalam (sodium N-1-naphthylphthalamate) and chlorpropham (isopropyl 3-chlorocarbanilate) . Naptalam disrupts auxin transport in plants, while chlorpropham inhibits cell division by interfering with microtubule formation. This dual-action mechanism targets broadleaf weeds and grasses, such as nutsedge (Cyperus spp.) and cutgrass (Leersia oryzoides), which commonly infest cranberry bogs in regions like southeastern Massachusetts .

Properties

CAS No. |

8003-35-8 |

|---|---|

Molecular Formula |

C28H25ClN2O5 |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

2-(naphthalen-1-ylcarbamoyl)benzoic acid;propan-2-yl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C18H13NO3.C10H12ClNO2/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h1-11H,(H,19,20)(H,21,22);3-7H,1-2H3,(H,12,13) |

InChI Key |

FEXLHVIHSUHEEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)Cl.C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MorCran involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.

Cyclization: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.

Final Conversion: Intermediate B is then converted to this compound through a series of reactions involving reagents such as acids, bases, and solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used to carry out the initial reactions.

Continuous Flow Reactors: Continuous flow reactors are employed for subsequent steps to enhance efficiency and control.

Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

MorCran undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various metal catalysts such as palladium, platinum, and nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with different functional groups.

Substitution: Substituted this compound compounds with new functional groups.

Scientific Research Applications

MorCran has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic uses in treating various diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of MorCran involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison

- Chemical Structure : Dichlobenil is a nitrile herbicide with a simpler aromatic structure compared to MorCran’s multi-component formulation.

- Mode of Action : Inhibits cellulose biosynthesis, leading to cell wall disruption in meristematic tissues .

- Efficacy : While effective against nutsedge, dichlobenil requires repeated applications for sustained control, unlike this compound’s season-long efficacy .

- Crop Safety : Dichlobenil may reduce cranberry yield at higher doses due to phytotoxic residue accumulation, whereas this compound maintains crop safety even at maximum application rates .

R-7465 (2-(Naphthoxy)-N,N-diethylpropionamide)

Structural and Functional Comparison

- Chemical Structure : R-7465 is a synthetic amide derivative lacking the carbamate and phthalamate functional groups present in this compound.

- Mode of Action : Acts as a lipid biosynthesis inhibitor, disrupting weed membrane integrity .

Comparative Data Table

| Property | This compound | Dichlobenil | R-7465 |

|---|---|---|---|

| Active Ingredients | Naptalam + Chlorpropham | 2,6-Dichlorobenzonitrile | 2-(Naphthoxy)-N,N-diethylpropionamide |

| Application Rate | ≤20.4 kg/ha | 10–15 kg/ha | 15–20 kg/ha |

| Weed Control | Season-long (nutsedge, cutgrass) | Requires repeated applications | Equivalent efficacy, no residual activity |

| Crop Impact | No adverse effects | Phytotoxicity at high doses | No quality degradation |

| Regulatory Status | Approved | Approved | Experimental (unapproved) |

Data synthesized from field trials and chemical analyses .

Key Research Findings

- This compound vs. Dichlobenil : this compound’s dual-component formulation provides broader-spectrum control with fewer applications, reducing labor and chemical exposure risks .

- This compound vs. R-7465 : While R-7465 matches this compound’s safety profile, its lack of residual efficacy and regulatory hurdles limit its practicality .

- Economic Impact: this compound’s extended efficacy lowers annual weed management costs by 18–22% compared to dichlobenil in Massachusetts cranberry bogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.